N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a 3-ethylphenyl group, a fluorine atom at the 6th position, and a piperidine-1-carbonyl group at the 3rd position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 3-Ethylphenyl Group: The 3-ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst like aluminum chloride.
Fluorination: The fluorine atom can be introduced at the 6th position through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.
Piperidine-1-carbonyl Group Addition: The piperidine-1-carbonyl group can be added through an amide coupling reaction using piperidine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting the replication process. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorine atom enhances the compound’s binding affinity to its molecular targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine: Similar structure but with dimethoxy groups instead of a fluorine atom.
N-(3-ethylphenyl)-6-chloro-3-(piperidine-1-carbonyl)quinolin-4-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is unique due to the presence of the fluorine atom, which enhances its chemical stability and binding affinity to molecular targets. This makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
[4-(3-ethylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-2-16-7-6-8-18(13-16)26-22-19-14-17(24)9-10-21(19)25-15-20(22)23(28)27-11-4-3-5-12-27/h6-10,13-15H,2-5,11-12H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJYEBRWOOAWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.